molecular formula C14H19NO3 B12606666 1-(2-Nitrophenyl)octan-3-one CAS No. 918540-58-6

1-(2-Nitrophenyl)octan-3-one

Cat. No.: B12606666
CAS No.: 918540-58-6
M. Wt: 249.30 g/mol
InChI Key: VBCAIBSGRAWCEL-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)octan-3-one is an organic compound with the molecular formula C14H19NO3 It is characterized by the presence of a nitrophenyl group attached to an octanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)octan-3-one can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzaldehyde with octan-3-one in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrophenyl)octan-3-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, elevated temperatures.

Major Products Formed:

    Reduction: 1-(2-Aminophenyl)octan-3-one.

    Oxidation: 1-(2-Nitrophenyl)octanoic acid.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Nitrophenyl)octan-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)octan-3-one depends on its specific application. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to antimicrobial effects.

Comparison with Similar Compounds

  • 1-(4-Nitrophenyl)octan-3-one
  • 1-(3-Nitrophenyl)octan-3-one
  • 1-(2-Bromophenyl)octan-3-one

Comparison: 1-(2-Nitrophenyl)octan-3-one is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and properties. Compared to its isomers, it may exhibit different chemical behavior and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

918540-58-6

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

1-(2-nitrophenyl)octan-3-one

InChI

InChI=1S/C14H19NO3/c1-2-3-4-8-13(16)11-10-12-7-5-6-9-14(12)15(17)18/h5-7,9H,2-4,8,10-11H2,1H3

InChI Key

VBCAIBSGRAWCEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)CCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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